Sodium 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One notable method is the conversion of 4-bromomethylbenzoic acid to the desired product. The initial step yields 4-bromomethylbenzoic acid, which serves as a precursor for further reactions .
Molecular Structure Analysis
Chemical Reactions Analysis
- C-C Bond Formation : It can serve as a reagent in C-C bond-forming reactions, making it valuable for late-stage functionalization of nitrogen-containing heterocycles .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
Sodium 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate is a compound of interest in various chemical syntheses and applications. It serves as a precursor in the synthesis of diverse chemical structures, demonstrating its versatility in organic chemistry. For instance, its involvement in the creation of crystal structures, where sodium ions are coordinated to oxygen atoms of carboxylate, hydroxy, and methoxy groups, showcases its utility in the formation of two-dimensional polymers. This coordination leads to a stabilized structure through a hydrogen bond network, highlighting the compound's role in contributing to the structural integrity of synthesized materials (Kula, Mazur, & Rzączyńska, 2007).
Catalytic Applications
Sodium fluoride, while not the same compound, demonstrates the potential use of sodium-based catalysts in the synthesis of thiazoles. The efficient synthesis of 2,4-disubstituted 1,3-thiazoles at ambient temperature using sodium fluoride as a catalyst underscores the importance of sodium compounds in facilitating chemical reactions. This example suggests that sodium-based compounds like this compound could have similar catalytic applications, especially in creating thiazole derivatives under mild conditions (Banothu, Vaarla, Bavantula, & Crooks, 2014).
Corrosion Inhibition
The thiazole-based compounds, including those with methoxyphenyl groups, have shown promise as corrosion inhibitors for mild steel. The study of new thiazole-based pyridine derivatives as potential corrosion inhibitors demonstrates the significance of such compounds in protecting metals against corrosion. The inhibition efficiency of these compounds has a direct relation to their concentration, highlighting their effectiveness in safeguarding metal surfaces from corrosive environments. This research indicates the potential application of this compound in corrosion protection strategies (Chaitra, Mohana, & Tandon, 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets in a variety of ways, such as binding to receptors or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
Based on the structure of the compound and the known effects of similar compounds, it could potentially affect various biochemical pathways .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Based on the structure of the compound and the known effects of similar compounds, it could potentially have various effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially affect its action .
Biochemical Analysis
Biochemical Properties
Sodium 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitochondrial proteins, enhancing O-GlcNAcylation, which contributes to mitochondrial network homeostasis and cellular bioenergetics . This interaction is crucial for maintaining mitochondrial function and protecting cells under stress conditions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to protect neuronal cells from ischemic-like conditions by enhancing mitochondrial protein O-GlcNAcylation . This modification improves mitochondrial homeostasis, bioenergy, and inhibits mitochondrial apoptosis pathways, thereby promoting cell survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It enhances O-GlcNAcylation of mitochondrial proteins, which is a nutrient-driven post-translational modification linking metabolism to cellular function . This enhancement is achieved by binding to specific sites on the proteins, thereby modulating their activity and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its protective effects on mitochondrial function over extended periods under in vitro conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits protective effects on neuronal cells, while higher doses may lead to toxic or adverse effects. The threshold for these effects needs to be carefully determined to optimize its therapeutic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate O-GlcNAcylation, a key metabolic process linking glucose metabolism to cellular function . This interaction affects metabolic flux and metabolite levels, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic applications.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. It primarily targets mitochondria, where it enhances O-GlcNAcylation of mitochondrial proteins . This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.
Properties
IUPAC Name |
sodium;4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S.Na/c1-15-8-4-2-7(3-5-8)9-6-16-10(12-9)11(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZSEIJKLCGMKX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8NNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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